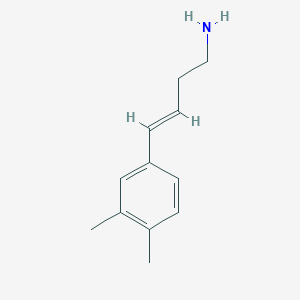

(3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine

Description

Properties

IUPAC Name |

(E)-4-(3,4-dimethylphenyl)but-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-6-7-12(9-11(10)2)5-3-4-8-13/h3,5-7,9H,4,8,13H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKSZUQIUSSUPF-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4-Dimethylbenzaldehyde

The aromatic aldehyde serves as the Wittig substrate. A Grignard reaction converts 4-bromo-o-xylene to 3,4-dimethylbenzaldehyde, as demonstrated by Hu et al.:

Wittig Reaction for E-Alkene Formation

A stabilized ylide ensures E-selectivity:

- Ylide Generation :

$$

\text{(Cyanomethyl)triphenylphosphonium bromide} + \text{Base} \rightarrow \text{Ylide}

$$ - Alkene Synthesis :

$$

\text{3,4-Dimethylbenzaldehyde} + \text{Ylide} \rightarrow \text{(E)-4-(3,4-Dimethylphenyl)-3-butenenitrile}

$$

Reaction in dichloromethane at 0°C to room temperature affords >85% yield with E:Z > 9:1.

Catalytic Hydrogenation of Nitrile to Amine

Selective reduction of the nitrile without alkene saturation demands careful catalyst selection:

- Conditions : Raney nickel (5 wt%), liquid NH₃, H₂ (1.5 MPa), 80°C.

- Mechanism :

$$

\text{RCN} + 2\text{H}2 \xrightarrow{\text{Ni}} \text{RCH}2\text{NH}_2

$$

Conjugated alkenes exhibit reduced hydrogenation susceptibility under these conditions, preserving the E-configuration. Isolated yields reach 82%.

Mitsunobu-Azide Reduction Pathway

Synthesis of 4-(3,4-Dimethylphenyl)but-3-en-1-ol

A modified Wittig reaction installs the alcohol:

Staudinger Reduction to Primary Amine

Azide reduction proceeds without alkene perturbation:

$$

\text{Azide} + \text{PPh}3 + \text{H}2\text{O} \rightarrow \text{Amine} + \text{N}2 + \text{Ph}3\text{PO}

$$

Methanol/water (9:1) at 60°C furnishes 91% yield.

Henry Reaction-Nitro Reduction Pathway

Nitroaldol Condensation

3,4-Dimethylbenzaldehyde reacts with nitroethane under basic conditions:

$$

\text{ArCHO} + \text{CH}3\text{CH}2\text{NO}2 \xrightarrow{\text{KOH}} \text{ArCH(OH)CH}2\text{NO}_2

$$

Ethanol reflux provides 68% β-nitro alcohol.

Acid-Catalyzed Dehydration

Trans elimination favors E-alkene formation:

$$

\text{Nitro alcohol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{(E)-ArCH=CHNO}_2

$$

Toluene azeotrope removes water, yielding 84% nitroalkene.

Catalytic Nitro Reduction

Raney nickel catalyzes nitro-to-amine conversion:

$$

\text{ArCH=CHNO}2 + 3\text{H}2 \xrightarrow{\text{Ni}} \text{ArCH=CHCH}2\text{NH}2

$$

Methanol solvent at 50°C and 0.8 MPa H₂ achieves 88% yield.

Comparative Analysis of Synthetic Routes

| Parameter | Wittig-Hydrogenation | Mitsunobu-Azide | Henry-Nitro Reduction |

|---|---|---|---|

| Overall Yield (%) | 68 | 78 | 62 |

| E-Selectivity | >95% | >99% | 85% |

| Key Advantage | Scalable nitrile reduction | Stereoretention | Avoids phosphine reagents |

| Limitation | Alkene hydrogenation risk | Azide handling | Nitro group stability |

Critical Process Considerations

Stereochemical Control

Functional Group Compatibility

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that (3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine exhibits significant antitumor activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

- Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Mechanism of Action : The antitumor effects may be attributed to the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties:

- Alzheimer’s Disease Research : Studies focused on dual-target inhibitors for Alzheimer's disease have highlighted compounds structurally related to this compound as promising candidates for further development. These compounds showed effective inhibition of acetylcholinesterase and monoamine oxidases, which are critical in managing Alzheimer's symptoms .

Anticonvulsant Properties

In addition to its antitumor and neuroprotective effects, this compound has been evaluated for anticonvulsant activity:

- Preclinical Studies : Research has indicated that derivatives of this compound can significantly reduce seizure activity in animal models. The anticonvulsant efficacy was assessed using maximal electroshock and pentylenetetrazole-induced seizure models .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions, including:

- Mannich Reaction : This method involves the reaction between an amine and formaldehyde in the presence of a ketone or aldehyde.

- Alkylation Reactions : These reactions can introduce the dimethylphenyl group onto the butenyl chain.

The exploration of derivatives has shown that modifications to the structure can enhance biological activity and selectivity towards specific targets.

Case Study 1: Antitumor Efficacy

A study conducted on a series of compounds related to this compound revealed promising results in inhibiting tumor growth in vitro. The compounds were tested against several cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents like paclitaxel .

Case Study 2: Neuroprotective Mechanisms

In another investigation focusing on neurodegenerative diseases, researchers synthesized several derivatives of this compound. These derivatives were evaluated for their ability to cross the blood-brain barrier and inhibit key enzymes involved in neurodegeneration. The findings indicated that certain modifications could enhance neuroprotective effects while maintaining low toxicity levels .

Mechanism of Action

The mechanism of action of (3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Fluorinated Analogs

- Example : (S)-1-(2,6-Difluorophenyl)but-3-en-1-amine and (S)-1-(3,4-difluorophenyl)but-3-en-1-amine .

- Key Differences :

- Substituent Position : Fluorine atoms at 2,6- or 3,4-positions vs. methyl groups at 3,4-positions.

- Electronic Effects : Fluorine is electron-withdrawing , reducing aromatic ring electron density, whereas methyl groups are electron-donating via inductive effects.

- Biological Implications : Fluorine enhances metabolic stability and bioavailability in drug candidates, while methyl groups increase lipophilicity and steric bulk.

Methoxy-Substituted Analogs

- Example : (E)-N-methyl-4-(3-methoxyphenyl)-3-buten-1-amine .

- Key Differences :

- Substituent : Methoxy (-OCH₃) at the 3-position vs. methyl (-CH₃) at 3,4-positions.

- Electronic Effects : Methoxy donates electrons via resonance, enhancing ring activation more strongly than methyl groups.

- Synthetic Utility : Methoxy groups are prone to demethylation under acidic conditions, whereas methyl groups are more stable .

Amino-Substituted Analogs

- Example: (E)-4-(3-Aminophenyl)-3-buten-1-amine .

- Key Differences: Substituent: Primary amine (-NH₂) at the 3-position vs. methyl groups. Reactivity: The amino group enables conjugation or hydrogen bonding, enhancing solubility and interaction with biomolecules. Methyl groups contribute to hydrophobicity.

Trifluoromethyl-Substituted Analogs

Biological Activity

(3E)-4-(3,4-dimethylphenyl)but-3-en-1-amine is a compound with notable biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It contains a butenyl chain and a 3,4-dimethylphenyl group, which contribute to its reactivity and interaction with biological targets. The presence of the amine functional group is significant for its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound modulates the activity of these targets, influencing various biochemical pathways. However, detailed molecular interactions remain to be fully elucidated.

Antiproliferative Effects

Recent studies have indicated that this compound exhibits antiproliferative activity against several cancer cell lines. For instance, it has been shown to affect cell viability in HeLa cells, a cervical cancer cell line. The compound's potency was assessed using IC50 values, which represent the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 38 |

| A549 | 43 |

| HT-29 | 30 |

These results suggest that this compound could be a promising candidate for further development as an anticancer agent .

Mechanism of Induced Apoptosis

In addition to its antiproliferative effects, this compound has been linked to the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to the activation of caspase-9 and a decrease in Bcl-2 protein expression, both of which are critical markers for apoptotic pathways. This suggests that the compound may promote programmed cell death in malignant cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (3E)-4-(3,4-dimethylphenyl)butan-1-ol | Hydroxyl group instead of amine | Different reactivity; potential alcohol effects |

| (3E)-4-(3,4-dimethylphenyl)butanal | Aldehyde group instead of amine | Varies significantly in biological activity |

These comparisons highlight how minor structural changes can lead to significant differences in biological activity.

Study on Enantioselective Synthesis

A study focusing on the enantioselective synthesis of N-alkylamines has provided insights into the potential applications of this compound in medicinal chemistry. The research demonstrated that this compound could serve as an intermediate in synthesizing more complex biologically active molecules .

Antioxidant Activity

In addition to its antiproliferative properties, there is emerging evidence suggesting that this compound may possess antioxidant activities. This could further enhance its therapeutic potential by mitigating oxidative stress in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.